An In-depth Technical Guide to Fmoc-His(Tos)-OH: Structure, Properties, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-His(Tos)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nim-(p-toluenesulfonyl)-L-histidine, commonly known as Fmoc-His(Tos)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the production of complex peptides for research and pharmaceutical development. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its application in Fmoc-based SPPS.
Core Concepts: Structure and Functionality
Fmoc-His(Tos)-OH is a derivative of the amino acid L-histidine, strategically modified with two key protecting groups:
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The Fmoc (9-Fluorenylmethoxycarbonyl) group: Attached to the α-amino group, this base-labile protecting group is stable under the acidic conditions used for side-chain deprotection and peptide cleavage from the resin. Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
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The Tosyl (Tos) group: This p-toluenesulfonyl group protects the imidazole side chain of histidine. The tosyl group is crucial for preventing undesirable side reactions at the imidazole nitrogen during peptide synthesis. It also enhances the solubility of the amino acid derivative in common organic solvents and plays a significant role in suppressing racemization during the activation and coupling steps, a common challenge with histidine residues.
The chemical structure of Fmoc-His(Tos)-OH is as follows:
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for Fmoc-His(Tos)-OH for easy reference and comparison.
| Property | Value |
| CAS Number | 112380-10-6 |
| Molecular Formula | C₂₈H₂₅N₃O₆S |
| Molecular Weight | 531.58 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 170-174 °C (decomposes)[1] |
| Purity (HPLC) | ≥96% |
| Storage Temperature | 2-8°C |
Experimental Protocol: Incorporation of Fmoc-His(Tos)-OH in Solid-Phase Peptide Synthesis
This protocol details the manual coupling of Fmoc-His(Tos)-OH onto a resin-bound peptide chain with a free N-terminal amine using standard Fmoc-SPPS chemistry.
Materials
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Peptide-resin with a free N-terminal amine
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Fmoc-His(Tos)-OH
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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20% (v/v) Piperidine in DMF
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Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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Reaction vessel with a filter
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Shaker or agitator
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Kaiser test kit
Methodology
Step 1: Resin Swelling
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Place the desired amount of resin (e.g., Rink Amide resin, 1 equivalent) into a reaction vessel.
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Add a suitable solvent such as DMF or DCM (approximately 10-15 mL per gram of resin).
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Gently agitate the resin for at least 30 minutes at room temperature to ensure uniform swelling.
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Drain the solvent from the reaction vessel.
Step 2: Fmoc Deprotection
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To expose the N-terminal amine of the resin-bound peptide, add a 20% piperidine in DMF solution to the swollen resin.
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Agitate the mixture at room temperature for an initial 3-5 minutes.
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Drain the piperidine solution.
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Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
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Drain the deprotection solution.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
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Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a deep blue color).
Step 3: Amino Acid Activation and Coupling
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In a separate vial, dissolve Fmoc-His(Tos)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal volume of DMF.
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Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
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Add the activated Fmoc-His(Tos)-OH solution to the deprotected peptide-resin.
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Agitate the reaction mixture at room temperature for 1-2 hours.
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Monitor the progress of the coupling reaction using a Kaiser test. A negative result (colorless or yellow beads) indicates the successful completion of the coupling. If the test is positive, the coupling step can be repeated.
Step 4: Washing
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Drain the coupling solution from the reaction vessel.
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Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
Step 5: Chain Elongation
Repeat steps 2 through 4 for each subsequent amino acid to be added to the peptide chain.
Step 6: Cleavage and Deprotection
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Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
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Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).
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Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
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Collect the peptide precipitate by centrifugation or filtration.
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Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
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Dry the peptide under vacuum.
Step 7: Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams illustrate the logical workflow of incorporating Fmoc-His(Tos)-OH in SPPS.
